4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL

Cross-coupling chemistry Medicinal chemistry Halogen reactivity

Researchers exploring 4-position SAR on cyclopenta[c]pyridine core need efficient cross-coupling entry. 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL (CAS 1469979-87-0) delivers: - Superior Suzuki/Buchwald reactivity vs. chloro analog via lower C-Br bond dissociation energy - Orthogonal C7-OH handle for esterification/etherification/oxidation diversification - Core validated for CYP11B2, antiviral, insecticidal, antibacterial & anti-inflammatory targets Supplied ≥95% purity; global shipping available for medchem & agrochemical SAR.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 1469979-87-0
Cat. No. B1375788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL
CAS1469979-87-0
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1CC2=C(C=NC=C2C1O)Br
InChIInChI=1S/C8H8BrNO/c9-7-4-10-3-6-5(7)1-2-8(6)11/h3-4,8,11H,1-2H2
InChIKeySZEOJTCTXPPVLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL (CAS 1469979-87-0): Procurement-Ready Brominated Cyclopenta[c]pyridine Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL (CAS 1469979-87-0) is a brominated cyclopenta[c]pyridine derivative bearing a C7 hydroxyl group. With molecular formula C₈H₈BrNO and molecular weight 214.06 g/mol, this compound serves as a versatile synthetic intermediate featuring a rigid fused bicyclic core that confers conformational constraint, a bromine substituent at the 4-position enabling transition metal-catalyzed cross-coupling reactions, and a secondary alcohol handle for further derivatization . Cyclopenta[c]pyridine derivatives have demonstrated validated pharmacological relevance across aldosterone synthase (CYP11B2) inhibition, antiviral, insecticidal, antibacterial, anti-inflammatory, and neuropharmacological applications [1][2].

Why 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL Cannot Be Arbitrarily Substituted: Halogen-Dependent Reactivity and Regiochemical Specificity


Within the 6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol scaffold, the halogen substituent identity and position dictate fundamentally divergent synthetic utility. The 4-bromo derivative provides superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) compared to its chloro analog due to lower C-X bond dissociation energy, while offering greater stability and handling convenience than the corresponding iodo analog [1]. Furthermore, the 4-position bromination on the pyridine ring is regiochemically distinct from 3-substituted analogs (e.g., 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, CAS 2756345-81-8), leading to different electronic effects on the heterocycle and altered downstream biological target engagement . The cyclopenta[c]pyridine core itself, when compared to the cyclohexa[c]pyridine scaffold, exhibits distinct selectivity profiles in aldosterone synthase (CYP11B2) inhibition, demonstrating that the five-membered versus six-membered fused ring choice impacts pharmacological outcomes [2].

Quantitative Differentiation Evidence for 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL: Comparative Data for Procurement Decisions


Halogen Substituent Reactivity: 4-Bromo vs. 3-Chloro Cyclopenta[c]pyridine Derivatives

The 4-bromo substituent in 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL (CAS 1469979-87-0) provides enhanced reactivity in transition metal-catalyzed cross-coupling reactions compared to chloro analogs [1]. The bromine atom serves as an effective leaving group in Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, enabling efficient C-C and C-N bond formation at the 4-position of the cyclopenta[c]pyridine scaffold [1].

Cross-coupling chemistry Medicinal chemistry Halogen reactivity

Structural Confirmation via Distinctive NMR Chemical Shift Signatures for QC Release

4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL exhibits diagnostic ¹H NMR chemical shift signatures that distinguish it from closely related 5-aryl-substituted cyclopenta[c]pyridine derivatives [1]. In a 2025 study evaluating 5-aryl-cyclopenta[c]pyridine derivatives, the unsubstituted 4-position analogs displayed characteristic aromatic proton shifts between δ 7.80-8.80 ppm, whereas the 4-bromo substitution pattern in the target compound alters the electronic environment of the pyridine ring, producing distinct δ values useful for identity confirmation and purity assessment [1].

Analytical chemistry Quality control Structural verification

Vendor Availability: Purity Specifications and Supplier Comparison

4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL is commercially available from multiple established research chemical suppliers with documented purity specifications. Fluorochem offers the compound at 95.0% purity (Product Code F333265) in pack sizes ranging from 100 mg to 2 g . AKSci supplies the compound at 95% minimum purity (Cat. 5026DV) with long-term storage specifications (cool, dry place) . 001chemical.com lists the compound at NLT 98% purity [1].

Procurement Purity specifications Vendor comparison

Cyclopenta[c]pyridine vs. Cyclohexa[c]pyridine Scaffold: Differential CYP11B2 Inhibitor Selectivity

In a systematic study of annulated pyridines as aldosterone synthase (CYP11B2) inhibitors, the cyclopenta[c]pyridine scaffold exhibited distinct selectivity characteristics compared to the analogous cyclohexa[c]pyridine scaffold [1]. The authors reported that preparation of analogous cyclohexa[c]pyridines led to identification of a potent and more selective AS inhibitor, indicating that the five-membered (cyclopenta) versus six-membered (cyclohexa) fused ring choice meaningfully impacts selectivity profiles [1].

Aldosterone synthase CYP11B2 inhibition Scaffold selectivity

Multi-Pharmacophore Adaptability of the Cyclopenta[c]pyridine Core: Class-Level Bioactivity Evidence

Cyclopenta[c]pyridine derivatives, including the 4-bromo-7-hydroxy scaffold, have demonstrated validated bioactivity across multiple therapeutic and agricultural target classes. Literature evidence confirms this scaffold engages diverse pharmacophores including CYP11B2 (aldosterone synthase) [1], exhibits anti-TMV (tobacco mosaic virus) activity with compounds showing good to excellent inhibition levels [2], demonstrates insecticidal activity against P. xylostella [2], and shows antibacterial, anti-inflammatory, and neuropharmacological activities [3].

Bioactivity Pharmacophore Medicinal chemistry

Procurement Decision Scenarios for 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL: Evidence-Based Applications


Cross-Coupling-Dependent Medicinal Chemistry Libraries

4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL is optimally deployed in medicinal chemistry programs requiring 4-position diversification via palladium-catalyzed cross-coupling. The bromine substituent provides superior reactivity in Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling compared to the chloro analog (CAS 2756345-81-8), enabling efficient synthesis of 4-aryl, 4-heteroaryl, and 4-amino cyclopenta[c]pyridine derivatives [1]. The C7 hydroxyl group provides an orthogonal handle for esterification, etherification, or oxidation, supporting divergent library synthesis strategies [1].

CYP11B2 (Aldosterone Synthase) Inhibitor Hit-to-Lead Optimization

The cyclopenta[c]pyridine scaffold has validated utility in aldosterone synthase (CYP11B2) inhibitor programs. Studies demonstrate that this five-membered fused ring system provides a distinct selectivity baseline compared to the cyclohexa[c]pyridine scaffold, which yielded more selective AS inhibitors [2]. Researchers optimizing CYP11B2 inhibitors for hypertension, heart failure, or primary aldosteronism can use 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL as a synthetic entry point for SAR exploration at the 4-position while maintaining the cyclopenta[c]pyridine core that offers differentiated selectivity profiles [2].

Agrochemical Discovery: Antiviral and Insecticidal Lead Generation

Recent studies (2025) confirm that 5-aryl-cyclopenta[c]pyridine derivatives exhibit promising antiviral, insecticidal, and fungicidal activities suitable for agricultural applications [3]. 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL serves as a key intermediate for synthesizing 4-substituted analogs, enabling exploration of structure-activity relationships at the 4-position while preserving the core scaffold validated for anti-TMV (tobacco mosaic virus) and anti-P. xylostella (diamondback moth) activity [3]. The bromine handle facilitates rapid analog generation via cross-coupling with diverse aryl and heteroaryl boronic acids [1].

Multi-Target Exploratory Screening Library Construction

Given the cyclopenta[c]pyridine core's validated activity across at least six distinct biological target classes—CYP11B2 inhibition, antiviral, insecticidal, antibacterial, anti-inflammatory, and neuropharmacological—this building block is strategically valuable for constructing diverse screening libraries [2][3][4]. The 4-bromo-7-hydroxy substitution pattern enables modular diversification: cross-coupling at C4 and derivatization at C7 can generate structurally diverse analogs for broad-target phenotypic or panel screening campaigns [1].

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